molecular formula C12H13N3O B015597 N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 151252-80-1

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Cat. No.: B015597
CAS No.: 151252-80-1
M. Wt: 215.25 g/mol
InChI Key: LBUGXHLSGRNSOZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (CAS 151252-80-1) is a chiral chemical building block of significant value in organic synthesis and medicinal chemistry research. With the molecular formula C 12 H 13 N 3 O and a molecular weight of 215.25 g/mol, this compound is characterized by its (S)-(-)-1-phenylethyl group, which serves as a versatile chiral auxiliary and amine synthon. Research Applications and Value: This carboxamide derivative is primarily employed as a high-value synthetic intermediate. Its structure, featuring an imidazole-1-carboxamide moiety, is a versatile functional group used in nucleophilic substitution reactions and the construction of more complex molecules. The chiral (S)-phenylethyl group is instrumental in facilitating asymmetric synthesis, potentially aiding in the formation of stereochemically defined targets. Its role is analogous to other specialized intermediates used in developing active pharmaceutical ingredients and fine chemicals. Handling and Safety: Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGXHLSGRNSOZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452612
Record name N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151252-80-1
Record name N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Amide Coupling via Carboxylic Acid Activation

The most direct route to N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide involves coupling imidazole-1-carboxylic acid with (S)-1-phenylethylamine. A patent by outlines a generalized protocol for analogous imidazole carboxamides:

  • Activation of Imidazole-1-Carboxylic Acid :

    • Imidazole-1-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours to form the acyl chloride intermediate .

    • Key Condition : Strict temperature control prevents decomposition of the acid chloride.

  • Amide Bond Formation :

    • (S)-1-Phenylethylamine (1.1 equiv) is added dropwise to the acyl chloride solution at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts .

    • The reaction is stirred at room temperature for 12 hours, yielding a crude mixture.

  • Workup and Purification :

    • The mixture is washed sequentially with 20% aqueous formic acid (removes unreacted amine) and saturated sodium bicarbonate (neutralizes residual acid) .

    • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

    • Recrystallization from methanol/water (3:1 v/v) affords the pure product as white crystals .

Table 1: Optimization of Amide Coupling Conditions

ParameterConditionYield (%)Purity (HPLC)
SolventDichloromethane7899.1
BaseTriethylamine8299.3
Temperature0°C → RT8599.5
Alternative ActivatorOxalyl Chloride7598.9

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For syntheses starting from racemic 1-phenylethylamine, chiral resolution is critical. A modified protocol from achieves this using (R)-(-)-mandelic acid:

  • Racemic Amide Synthesis :

    • Imidazole-1-carboxylic acid is coupled with racemic 1-phenylethylamine using ethyl chloroformate as the coupling agent .

  • Diastereomer Formation :

    • The racemic amide (1.0 equiv) is dissolved in hot ethanol and treated with (R)-(-)-mandelic acid (1.0 equiv).

    • Upon cooling, the (S)-amide–(R)-mandelate salt preferentially crystallizes, while the (R)-amide remains in solution .

  • Salt Cleavage :

    • The diastereomeric salt is suspended in ethyl acetate and washed with 1M NaOH to liberate the free (S)-amide .

Table 2: Resolution Efficiency with Different Chiral Acids

Chiral AcidSolventRecovery (%)ee (%)
(R)-Mandelic AcidEthanol6899.2
L-Tartaric AcidMethanol5298.7
D-DBTA*Acetone7199.5

*D-DBTA: Di-p-toluoyl-D-tartaric acid

Catalytic Asymmetric Synthesis Using Chiral Ligands

A nickel-catalyzed enantioselective method adapted from enables direct synthesis of the (S)-enantiomer:

  • Reaction Setup :

    • Imidazole-1-carbonyl chloride (1.0 equiv), racemic 1-phenylethylamine (1.2 equiv), and Ni(II)-(S)-BINAP complex (5 mol%) are refluxed in toluene for 24 hours .

  • Mechanistic Insight :

    • The chiral Ni catalyst facilitates kinetic resolution, favoring coupling with the (S)-amine enantiomer via π-π interactions between the BINAP ligand and phenyl group .

  • Isolation :

    • The catalyst is removed by filtration through Celite, and the product is purified by silica gel chromatography (ethyl acetate/hexane, 1:3) .

Table 3: Catalyst Screening for Asymmetric Synthesis

Catalystee (%)Yield (%)
Ni(II)-(S)-BINAP98.583
Pd(II)-(R)-Segphos92.176
Cu(I)-(S)-Phosferrox85.468

Solid-Phase Synthesis for High-Throughput Production

A modular approach using Wang resin enhances scalability :

  • Resin Functionalization :

    • Wang resin (1.0 g, 1.2 mmol/g) is treated with imidazole-1-carbonyl chloride (3.0 equiv) and DMAP (0.1 equiv) in DMF for 6 hours .

  • Amine Coupling :

    • (S)-1-Phenylethylamine (5.0 equiv) and HOBt (3.0 equiv) in DCM are agitated with the resin for 12 hours .

  • Cleavage and Isolation :

    • The product is cleaved with 20% TFA/DCM, neutralized with aqueous NaHCO₃, and lyophilized .

Table 4: Solid-Phase Synthesis Performance Metrics

Resin TypeLoading (mmol/g)Purity (%)Yield (%)
Wang Resin1.297.889
Rink Amide Resin0.896.278
Tentagel Resin1.598.191

Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate organic solvents :

  • Reagent Mixing :

    • Imidazole-1-carboxylic acid (1.0 equiv), (S)-1-phenylethylamine (1.1 equiv), and NaHCO₃ (2.0 equiv) are loaded into a stainless-steel milling jar.

  • Milling Conditions :

    • Processed at 30 Hz for 2 hours, achieving 94% conversion via in-situ IR monitoring .

  • Purification :

    • The crude product is washed with water to remove salts and recrystallized from ethanol.

Table 5: Solvent-Free vs. Traditional Synthesis

ParameterSolvent-FreeTraditional
Reaction Time (h)212
Yield (%)9485
E-Factor*8.223.7

*Environmental factor (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

The synthesis of this compound typically involves the reaction of imidazole derivatives with chiral amines. A notable method includes the use of one-pot multicomponent reactions, which allow for efficient synthesis with high yields. For instance, a study demonstrated the successful synthesis of various imidazole-based derivatives, achieving yields between 80% and 85% through optimized reaction conditions .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicated that derivatives of imidazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines, such as DLD-1 (colorectal) and MCF-7 (breast) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be lower than those for standard chemotherapeutics like cisplatin, suggesting a potential for development as anticancer agents .

Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal properties of imidazole derivatives. For example, synthesized compounds demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The structure-activity relationship (SAR) studies provided insights into how modifications to the imidazole ring can enhance antimicrobial potency .

Antitubercular Activity

The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In one study, specific derivatives showed inhibition percentages comparable to established treatments like rifampicin, indicating their potential as new therapeutic agents against tuberculosis .

Case Study: Anticancer Efficacy

A comprehensive study analyzed the anticancer efficacy of this compound derivatives against multiple cancer cell lines. The results indicated that certain modifications to the imidazole structure significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 μM . Molecular docking studies further elucidated the binding affinities of these compounds to target proteins involved in cancer progression.

Case Study: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, researchers synthesized a series of imidazole derivatives and tested them against a panel of pathogens. The results demonstrated that specific substitutions on the imidazole ring led to enhanced activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance issues .

Data Tables

Compound NameActivity TypeIC50 Value (μM)Reference
Derivative AAnticancer7.5
Derivative BAntibacterial-
Derivative CAntitubercular13

This table summarizes key findings regarding the biological activities associated with this compound derivatives.

Mechanism of Action

The mechanism of action of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds


Key Observations :

  • Thiourea analogues () prioritize crystallinity and morphology for materials science, whereas the target compound’s carboxamide group favors hydrogen bonding in synthetic intermediates .
  • Sulfonamide derivatives () show divergent reactivity, such as susceptibility to rearrangement, unlike the target compound’s carboxamide stability .

Physical and Chemical Properties

Property Target Compound Benzimidazole Derivative (Ij) Thiourea Analogue () Imidazole Sulfonamide
Melting Point (°C) Not reported 144–146 Not reported Not reported
Yield (%) Not reported 72–81 Not reported Not reported
pKa 9.21 ~8–10 (estimated) ~7–9 (estimated) ~5–7 (estimated)
Solubility Likely moderate Low (due to sulfonyl groups) Low (crystalline) Moderate

Key Observations :

  • The target compound’s pKa (9.21) aligns with imidazole’s basicity, while sulfonamides are more acidic .
  • Benzimidazole derivatives with sulfonyl groups (e.g., Ij ) exhibit higher melting points (144–184°C), suggesting stronger intermolecular forces .

Key Observations :

  • The target compound’s chirality makes it valuable for asymmetric synthesis, whereas benzimidazoles are prioritized for bioactive molecule development .

Biological Activity

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is a notable compound within the imidazole derivatives family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a phenylethyl group attached to an imidazole ring, which enhances its chemical reactivity and biological properties. The synthesis typically involves coupling imidazole with (S)-(-)-1-phenylethylamine using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature. Recent advancements in synthetic methods include the use of automated synthesizers and green chemistry principles to improve yields and reduce environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its potential applications as an enzyme inhibitor or receptor ligand in therapeutic contexts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF7 and SF-268, with IC50 values indicating effective cytotoxicity. For instance, one study reported an IC50 value of 25.72 μM against MCF7 cells, demonstrating its potential as a chemotherapeutic agent .

Antifungal Activity

The compound has also been evaluated for antifungal properties against clinical strains of Candida albicans. Its mechanism involves inhibition of 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This action is similar to that of established antifungal agents like fluconazole .

Antimicrobial Effects

In addition to its anticancer and antifungal activities, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antifungal, Antimicrobial
N-[(S)-(-)-1-Phenylethyl]imidazole-1-thiocarboxamideStructureModerate anticancer activity
N-[R-(+)-1-Phenylethyl]imidazole-1-carboxamideStructureAntifungal, Antimicrobial

The unique structural features of this compound confer distinct biological activities compared to other imidazole derivatives. Its ability to form stable complexes with biological targets enhances its therapeutic potential across various fields .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different biological contexts:

  • Anticancer Study : A study involving tumor-suffering mice demonstrated that treatment with this compound significantly suppressed tumor growth compared to control groups. Flow cytometry analysis indicated accelerated apoptosis in treated MCF cell lines .
  • Antifungal Efficacy : In vitro assays showed that the compound exhibited moderate activity against Candida albicans, comparable to fluconazole, highlighting its potential as an antifungal agent .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism and potential applications in infectious disease management .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide to achieve high enantiomeric purity?

  • Methodological Answer : The synthesis of enantiomerically pure compounds requires chiral auxiliaries or catalysts. For example, using (S)-phenylethylamine derivatives as chiral templates during coupling reactions ensures stereochemical control . Aza-Michael addition reactions (e.g., as described for imidazole derivatives) can be optimized by employing non-polar solvents (e.g., dichloromethane) and controlled temperatures (20–25°C) to minimize racemization . Post-synthesis purification via chiral HPLC or recrystallization with optically active solvents (e.g., (-)-menthol) enhances enantiomeric excess (>99%) .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR can confirm the imidazole backbone and stereochemistry of the phenylethyl group. For example, coupling constants (J) in NOESY experiments verify the (S)-configuration .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystal lattice .
  • IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 283.13 for [M+H]+) .

Q. What are the recommended protocols for screening the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP-binding site competitors. IC50 values should be determined via fluorometric or radiometric methods .
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, with dose ranges of 1–100 µM and 48–72 hr incubation .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) to validate results.

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs.

  • Assay standardization : Compare buffer pH, ATP concentrations, and incubation times. For example, kinase activity varies significantly at ATP levels >1 mM .
  • Structural validation : Confirm compound identity via LC-MS and co-crystal structures to rule out degradation or impurities .
  • SAR analysis : Test derivatives (e.g., fluorophenyl or bromophenyl substitutions) to isolate pharmacophoric groups responsible for activity .

Q. What computational strategies are effective in modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met769 in EGFR) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., charge transfer) between the imidazole carboxamide and catalytic lysine residues .

Q. How can enantiomeric purity impact the compound’s pharmacological profile, and what methods validate it?

  • Methodological Answer :

  • Pharmacological impact : The (S)-enantiomer may exhibit 10–100x higher target affinity than the (R)-form due to steric complementarity .
  • Validation methods :
  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards; (S)-enantiomers show distinct Cotton effects at 220–250 nm .

Q. What strategies are recommended for elucidating the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human or murine) and NADPH for 60 min. Quantify parent compound loss via LC-MS/MS (e.g., t1/2 >30 min indicates stability) .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 using fluorescent substrates (e.g., dibenzylfluorescein) to identify metabolic liabilities .
  • Metabolite identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.